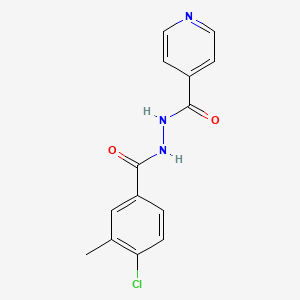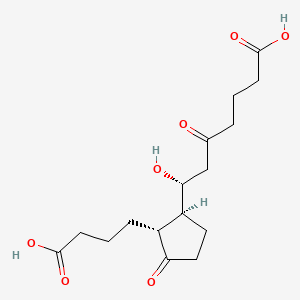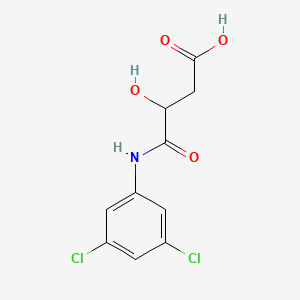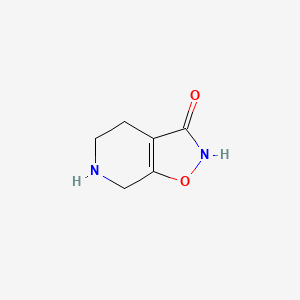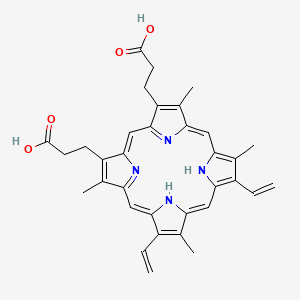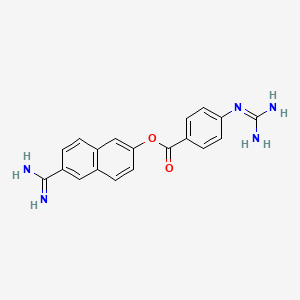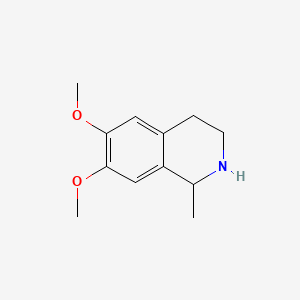![molecular formula C11H15NO3 B1217102 N-[2-(3-Hydroxy-4-methoxyphenyl)ethyl]acetamide CAS No. 19456-85-0](/img/structure/B1217102.png)
N-[2-(3-Hydroxy-4-methoxyphenyl)ethyl]acetamide
Übersicht
Beschreibung
N-[2-(3-Hydroxy-4-methoxyphenyl)ethyl]acetamide is an organic compound with the molecular formula C11H15NO3 It is characterized by the presence of a hydroxy group and a methoxy group attached to a phenyl ring, which is further connected to an ethyl chain ending in an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3-Hydroxy-4-methoxyphenyl)ethyl]acetamide typically involves the reaction of 3-hydroxy-4-methoxyphenethylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
-
Starting Materials:
- 3-Hydroxy-4-methoxyphenethylamine
- Acetic anhydride
-
Reaction Conditions:
- The reaction is typically conducted in an inert atmosphere to prevent oxidation.
- A solvent such as dichloromethane or ethanol is used to dissolve the reactants.
- The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-50°C) for several hours.
-
Workup:
- After the reaction is complete, the mixture is quenched with water.
- The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: N-[2-(3-Hydroxy-4-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
-
Oxidation:
- The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
- Major Product: Corresponding ketone or aldehyde derivative.
-
Reduction:
- The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
- Major Product: Reduced amine or alcohol derivative.
-
Substitution:
- The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
- Common Reagents: Halides, thiols, or amines.
- Major Product: Substituted phenyl derivatives.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Sodium borohydride, lithium aluminum hydride.
- Solvents: Dichloromethane, ethanol, water.
Wissenschaftliche Forschungsanwendungen
N-[2-(3-Hydroxy-4-methoxyphenyl)ethyl]acetamide has several scientific research applications, including:
-
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology:
- Investigated for its potential biological activities, such as antioxidant and anti-inflammatory properties.
- Studied for its interactions with biological macromolecules like proteins and nucleic acids.
-
Medicine:
- Explored for its potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
-
Industry:
- Utilized in the development of new materials with specific properties, such as polymers or coatings.
- Applied in the formulation of cosmetic and personal care products.
Wirkmechanismus
The mechanism of action of N-[2-(3-Hydroxy-4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may act by:
-
Binding to Receptors:
- Interacting with specific receptors on cell surfaces, leading to signal transduction and cellular responses.
-
Enzyme Inhibition:
- Inhibiting the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
-
Antioxidant Activity:
- Scavenging free radicals and preventing oxidative damage to cells and tissues.
Vergleich Mit ähnlichen Verbindungen
N-[2-(3-Hydroxy-4-methoxyphenyl)ethyl]acetamide can be compared with other similar compounds, such as:
-
N-(3,4-Dimethoxyphenethyl)acetamide:
- Similar structure but with two methoxy groups instead of one hydroxy and one methoxy group.
- Different biological activities and chemical reactivity.
-
N-(3-Hydroxy-4-methoxyphenyl)acetamide:
- Lacks the ethyl chain present in this compound.
- Different pharmacokinetic properties and applications.
-
N-(4-Hydroxy-2-methoxyphenyl)acetamide:
- Similar structure but with different positions of the hydroxy and methoxy groups.
- Variations in biological activity and chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with biological targets.
Eigenschaften
IUPAC Name |
N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8(13)12-6-5-9-3-4-11(15-2)10(14)7-9/h3-4,7,14H,5-6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXUWGHDFPLDBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC(=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343656 | |
| Record name | N-[2-(3-Hydroxy-4-methoxyphenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19456-85-0 | |
| Record name | N-[2-(3-Hydroxy-4-methoxyphenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




